molecular formula C20H21NO4S B2442616 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-41-1

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2442616
CAS No.: 877811-41-1
M. Wt: 371.45
InChI Key: KDRJYIRPRREXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one is a chemically sophisticated spirocyclic compound featuring a chroman-4-one ring system connected to a piperidine unit via a spiro carbon center, with a tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen. This structural motif is of significant interest in modern medicinal chemistry and drug discovery. The spiro[chroman-2,4'-piperidin]-4-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry . It serves as a key structural component in numerous biologically active compounds and drug candidates . Researchers utilize this core structure to develop novel therapeutic agents targeting various diseases. While the specific biological profile of this compound requires further investigation, structurally related analogs have demonstrated promising pharmacological activities across multiple research domains. Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized as potent inhibitors of metabolic enzymes such as acetyl-CoA carboxylase (ACC), showing activity in the low nanomolar range . These compounds are being explored for their potential in metabolic disorder research . Furthermore, novel spiro[chroman-2,4'-piperidin]-4-one analogs have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strain H37Ra, with certain derivatives exhibiting significant inhibition at micromolar concentrations . Additional research has identified spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity and cytotoxic effects against various human cancer cell lines, suggesting potential applications in anticancer drug discovery . The tosyl group incorporated into this specific derivative typically serves as a protecting group for the piperidine nitrogen during synthetic operations, enabling further functionalization and structure-activity relationship studies. This compound provides researchers with a versatile building block for constructing complex molecular architectures, particularly in the synthesis of spirocyclic compounds with potential biological activities . Research into this class of compounds represents an active and promising area of investigation in chemical biology and pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRJYIRPRREXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiolates.

These reactions are typically conducted under controlled conditions to ensure the desired transformations and to avoid side reactions.

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives, including 1'-tosylspiro[chroman-2,4'-piperidin]-4-one, as promising anti-cancer agents.

  • Cytotoxicity Studies : A series of derivatives were synthesized and evaluated against various human cancer cell lines such as MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). Notably, one compound exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM, indicating significant cytotoxic effects. Mechanistic studies revealed that this compound induced early apoptosis in MCF-7 cells and altered cell cycle phases, suggesting a targeted approach to cancer treatment .
  • Structure-Activity Relationship : The relationship between the chemical structure of these compounds and their biological activity has been extensively studied. Modifications to the sulfonyl group and other substituents have been shown to enhance potency against cancer cells .

Anti-Tubercular Activity

The anti-tubercular properties of spiro[chroman-2,4'-piperidin]-4-one analogs have also been investigated:

  • Synthesis and Evaluation : A study designed and synthesized a range of spiro[chroman-2,4'-piperidin]-4-one derivatives specifically for their anti-tubercular activity. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising results .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

  • Acetyl-CoA Carboxylase Inhibition : Several derivatives were tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Some compounds demonstrated low nanomolar inhibitory activity, indicating their potential as metabolic regulators .

Case Studies and Research Findings

Study Focus Findings
Anti-Tubercular AgentsNovel spiro[chroman-2,4'-piperidin]-4-one derivatives showed significant activity against Mycobacterium tuberculosis.
Anti-Cancer ActivityCompound with sulfonyl spacer exhibited potent cytotoxicity (IC50: 0.31 - 5.62 μM) and induced apoptosis in MCF-7 cells.
Enzyme InhibitionCertain derivatives demonstrated low nanomolar ACC inhibitory activity, enhancing fat oxidation in vivo.

Mechanism of Action

The mechanism of action of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its stability and specificity in binding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:

    Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of a chroman ring.

    Spirobenzofurans: Similar to spirochromans but with a benzofuran ring, these compounds exhibit different chemical reactivity and biological activities.

    Spiropiperidines: These compounds share the piperidine ring but differ in the attached functional groups and overall structure.

The uniqueness of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and the resulting chemical properties, making it a distinct and valuable compound in various fields of research.

Biological Activity

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines chroman and piperidine moieties. This structural configuration is believed to contribute significantly to its biological activity by enhancing binding affinity to various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of spirocyclic compounds similar to this compound. For instance:

  • Study on Derivatives : A series of derivatives incorporating heterocyclic rings like thiadiazoles exhibited significant antimicrobial activity against various pathogens, indicating the potential for developing new antibiotics from such scaffolds .
  • Inhibition of Bacterial Growth : Compounds derived from chroman-4-one structures demonstrated inhibitory effects against bacteria such as Escherichia coli and Xanthomonas axonopodis .
CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli18
Derivative AXanthomonas axonopodis20
Derivative BStaphylococcus aureus15

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, revealing IC50 values that indicate its effectiveness in inhibiting cell proliferation. For example, it showed significant cytotoxicity against HT-29 and MCF-7 cell lines with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)Mechanism of Action
HT-2915Induction of apoptosis
MCF-720Cell cycle arrest in G2/M phase
Caco-225DNA damage induction

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest at the G2/M phase, contributing to their anticancer effects .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized various derivatives of spirocyclic compounds, including those based on chroman structures. These derivatives were tested for their ability to inhibit bacterial growth, with some showing promising results against resistant strains .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that spirocyclic derivatives could effectively inhibit cell proliferation and induce apoptosis. The most potent derivatives had IC50 values comparable to established chemotherapeutics like cisplatin .

Q & A

Advanced Research Question

  • Annexin V/PI Assay : Quantifies early/late apoptosis (e.g., compound 16 induced >3x early apoptosis in MCF-7 cells at 10 µM) .
  • Cell Cycle Analysis : Flow cytometry identifies phase-specific arrest (e.g., compound 16 increased sub-G1 and G2-M populations) .
  • Dose-Response Studies : Establish concentration-dependent effects on caspase activation .

How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

Advanced Research Question

  • Substituent Variation : Test halogenated (e.g., dichlorobenzoyl), alkyl, or aryl groups at the 1'-position .

  • Key Data :

    SubstituentIC₅₀ (µM)Target
    Sulfonyl (16)0.31–5.62Apoptosis
    Trimethoxyphenyl (15)18.77–47.05Weak activity
    Dichlorobenzoyl (3)<10 nMAcetyl-CoA carboxylase
  • Computational Modeling : Docking studies prioritize derivatives with optimal steric and electronic profiles .

What in vitro models are appropriate for initial cytotoxicity screening of these compounds?

Basic Research Question

  • Cell Lines : MCF-7 (breast), A2780 (ovarian), HT-29 (colorectal) .
  • MTT Assay Protocol :
    • Seed cells in 96-well plates (1×10⁴ cells/well).
    • Treat with test compounds (72 hours).
    • Add MTT reagent (4 hours), dissolve formazan crystals, measure absorbance at 570 nm .

What strategies are employed to enhance the metabolic stability of these spirocyclic compounds?

Advanced Research Question

  • Fluorine Substitution : Introduces metabolic resistance (e.g., 7-fluorospiro derivatives) .
  • Lipophilicity Adjustments : Dichlorobenzoyl groups improve membrane permeability and target engagement .
  • Prodrug Design : Mask polar functional groups (e.g., tert-butyl esters) to enhance bioavailability .

How do substituents on the spirocyclic core influence acetyl-CoA carboxylase inhibition?

Advanced Research Question

  • Dichlorobenzoyl Substitution : Enhances binding to acetyl-CoA carboxylase (IC₅₀ <10 nM) by increasing lipophilicity and π-π stacking .
  • Comparative Analysis :
    • Phenyl vs. Chlorinated Analogs : Chlorine atoms improve steric fit in the enzyme’s hydrophobic pocket .
    • In Vitro Validation : Enzyme inhibition assays using purified ACC1/2 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.